(R)-2-hydroxy-3,3-dimethylbutanoic acid
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Overview
Description
®-2-hydroxy-3,3-dimethylbutanoic acid is a chiral organic compound with the molecular formula C6H12O3. It is an important intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and medicine. The compound is characterized by the presence of a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a butane backbone with two methyl groups at the third carbon position.
Mechanism of Action
Target of Action
It is known that similar compounds such as r-alpha lipoic acid have been found to interact with various enzymes and proteins involved in metabolic processes .
Mode of Action
It is known that r-alpha lipoic acid, a similar compound, functions as an antioxidant, neutralizing oxidative stress by scavenging free radicals . It is also known to enhance insulin sensitivity, increase glucose uptake in muscle cells, and promote the burning of stored fat for energy .
Biochemical Pathways
Similar compounds like r-alpha lipoic acid are known to be involved in energy metabolism and are crucial for several important mitochondrial multi-enzyme complexes .
Pharmacokinetics
It is known that similar compounds like r-alpha lipoic acid are absorbed and distributed throughout the body, and are metabolized in the liver .
Result of Action
Similar compounds like r-alpha lipoic acid are known to have various effects, including enhancing insulin sensitivity, increasing glucose uptake in muscle cells, promoting the burning of stored fat for energy, and neutralizing oxidative stress .
Action Environment
It is known that environmental factors can influence the biosynthesis and function of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-hydroxy-3,3-dimethylbutanoic acid can be achieved through several methods. One common approach is the asymmetric reduction of 3,3-dimethyl-2-oxobutanoic acid using chiral catalysts. Another method involves the use of enzymatic resolution techniques to separate the ®-enantiomer from a racemic mixture.
Industrial Production Methods
Industrial production of ®-2-hydroxy-3,3-dimethylbutanoic acid often involves the use of biocatalysts or chemical catalysts to achieve high enantioselectivity. The process typically includes steps such as fermentation, extraction, and purification to obtain the desired product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
®-2-hydroxy-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 3,3-dimethyl-2-oxobutanoic acid or 3,3-dimethylbutanoic acid.
Reduction: 2-hydroxy-3,3-dimethylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-hydroxy-3,3-dimethylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of metabolic pathways and enzyme mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of polymers and other materials.
Comparison with Similar Compounds
®-2-hydroxy-3,3-dimethylbutanoic acid can be compared with other similar compounds such as:
(S)-2-hydroxy-3,3-dimethylbutanoic acid: The enantiomer of the compound with different stereochemistry.
3-hydroxybutanoic acid: A structurally similar compound with a different substitution pattern.
2-hydroxy-3-methylbutanoic acid: Another similar compound with a different methyl group arrangement.
The uniqueness of ®-2-hydroxy-3,3-dimethylbutanoic acid lies in its specific stereochemistry and the presence of two methyl groups at the third carbon position, which can influence its reactivity and interactions with biological molecules.
Properties
CAS No. |
22146-57-2 |
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Molecular Formula |
C6H12O3 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(2R)-2-methoxy-2-methylbutanoic acid |
InChI |
InChI=1S/C6H12O3/c1-4-6(2,9-3)5(7)8/h4H2,1-3H3,(H,7,8)/t6-/m1/s1 |
InChI Key |
ILPPBAVVZSUKHB-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@](C)(C(=O)O)OC |
SMILES |
CC(C)(C)C(C(=O)O)O |
Canonical SMILES |
CCC(C)(C(=O)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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